molecular formula C11H12N2O2S B13352393 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid

3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13352393
M. Wt: 236.29 g/mol
InChI Key: URONYTDUNWMTIG-UHFFFAOYSA-N
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Description

3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a thiophene group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene group and the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which utilizes palladium catalysts and boronic acids

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene group to a thiol or the pyrazole ring to a pyrazoline.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the thiophene group, which may result in different chemical and biological properties.

    3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.

Uniqueness

The presence of both the thiophene and methyl groups in 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid contributes to its unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(5-methyl-3-thiophen-2-yl-1H-pyrazol-4-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2S/c1-7-8(4-5-10(14)15)11(13-12-7)9-3-2-6-16-9/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

URONYTDUNWMTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CS2)CCC(=O)O

Origin of Product

United States

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